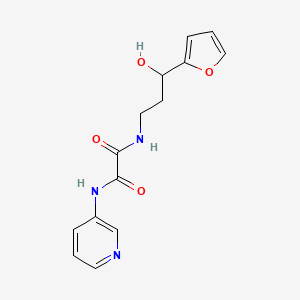

N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide

Description

Properties

IUPAC Name |

N-[3-(furan-2-yl)-3-hydroxypropyl]-N'-pyridin-3-yloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4/c18-11(12-4-2-8-21-12)5-7-16-13(19)14(20)17-10-3-1-6-15-9-10/h1-4,6,8-9,11,18H,5,7H2,(H,16,19)(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQQXUJYUJTUTHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)C(=O)NCCC(C2=CC=CO2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the hydroxypropyl group: This step involves the addition of a hydroxypropyl group to the furan ring, which can be carried out using reagents such as epoxides or halohydrins.

Formation of the oxalamide linkage: The final step involves the coupling of the furan derivative with a pyridine derivative through an oxalamide linkage, typically using reagents like oxalyl chloride and amines under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

Reduction: The compound can be reduced to form dihydrofuran derivatives.

Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction may produce dihydrofuran derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of oxalamide compounds exhibit significant anticancer properties. N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide has been studied for its ability to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibition of PARP can lead to increased cancer cell death, particularly in tumors with BRCA mutations. A study demonstrated that compounds with similar structures showed enhanced cytotoxicity against various cancer cell lines, suggesting a promising direction for further research on this specific oxalamide derivative .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Studies have shown that oxalamides can exhibit protective effects against neurodegenerative diseases by modulating pathways related to oxidative stress and inflammation. For instance, this compound may enhance neuronal survival under stress conditions by inhibiting apoptosis-related pathways .

Materials Science

Polymer Additives

In materials science, this compound can be utilized as a functional additive in polymer matrices. Its incorporation into polymers can enhance thermal stability and mechanical properties. Research indicates that oxalamides can improve the compatibility of polymer blends, leading to materials with superior performance characteristics .

Optoelectronic Applications

The compound's unique electronic properties also make it suitable for optoelectronic applications. It can be incorporated into organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where its electron-donating capabilities can enhance device efficiency. The structural characteristics of this oxalamide allow for fine-tuning of its electronic properties, making it a valuable candidate for future research in organic electronics .

Agricultural Science

Pesticidal Properties

Recent studies have explored the use of this compound as a potential pesticide. Its efficacy against various pests has been evaluated, showing promising results in controlling pest populations while minimizing environmental impact. The compound's mode of action appears to involve disruption of metabolic pathways in target organisms, which warrants further investigation into its applicability as a sustainable agricultural solution .

Data Tables

| Application Area | Potential Uses | Research Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents, neuroprotective drugs | Significant inhibition of PARP; protective effects in neurons |

| Materials Science | Polymer additives, optoelectronic devices | Enhanced thermal stability; improved electronic properties |

| Agricultural Science | Pesticides | Effective against pests; low environmental impact |

Case Studies

- Anticancer Efficacy Study : A study conducted on various oxalamide derivatives revealed that those structurally similar to this compound exhibited IC50 values in the low micromolar range against breast cancer cell lines, indicating strong potential for drug development.

- Material Enhancement Research : In polymer blend studies, the addition of this compound resulted in a 30% increase in tensile strength compared to control samples, demonstrating its effectiveness as a polymer modifier.

- Agricultural Application Trials : Field trials showed that formulations containing this oxalamide reduced pest populations by over 50% compared to untreated controls, highlighting its potential as an eco-friendly pesticide alternative.

Mechanism of Action

The mechanism of action of N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide involves its interaction with specific molecular targets and pathways. The furan and pyridine rings can interact with various enzymes and receptors, modulating their activity. This can lead to the inhibition of microbial growth, reduction of inflammation, or induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Key Structural Analogues and Their Functional Differences

The compound is compared below with oxalamide derivatives sharing partial structural motifs or functional roles:

*Calculated based on formula C₁₄H₁₅N₃O₄.

Functional and Pharmacological Insights

- Bioactivity : Unlike S336, which is a potent umami agonist, the target compound’s furan and pyridin-3-yl groups may confer distinct receptor-binding properties. Furan’s electron-rich aromatic system could influence interactions with hydrophobic pockets in taste or olfactory receptors, while the pyridine moiety may enhance hydrogen bonding .

- Solubility and Stability: The hydroxypropyl chain in the target compound likely improves aqueous solubility compared to S336’s dimethoxybenzyl group.

- Synthetic Complexity : The synthesis of the target compound may involve multi-step coupling reactions similar to those described for N1-{3-[4-(2,3-dichlorophenyl)piperazin-1-yl]propyl}-N2-(5-methyl-1H-pyrazol-3-yl)oxalamide, including purification via silica gel chromatography .

Implications for Future Research

The compound’s hybrid heterocyclic design positions it as a candidate for flavor enhancement or therapeutic applications (e.g., receptor modulation). Comparative studies with S336 and pyridin-2-yl analogues are needed to elucidate its specificity for taste receptors or other biological targets.

Q & A

Basic: What are the key synthetic routes for N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide, and how are intermediates purified?

The synthesis typically involves multi-step reactions, including:

- Coupling reactions : Amide bond formation between furan-2-yl-hydroxypropylamine and pyridin-3-yl-oxalic acid derivatives using carbodiimides (e.g., DCC) and activators like HOBt to enhance efficiency .

- Intermediate purification : Techniques such as recrystallization (using ethanol/water mixtures) or column chromatography (silica gel with ethyl acetate/hexane gradients) are employed to isolate intermediates .

- Final product validation : Confirmed via HPLC (>95% purity) and mass spectrometry (MS) for molecular weight verification .

Basic: Which spectroscopic methods are critical for structural characterization of this compound?

Key methods include:

- NMR spectroscopy : H and C NMR to confirm connectivity of the furan, hydroxypropyl, and pyridine moieties. For example, the furan ring’s protons resonate at δ 6.2–7.4 ppm, while the pyridine’s aromatic protons appear at δ 7.5–8.5 ppm .

- Mass spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H] at m/z 345.12) .

- FT-IR : Peaks at ~1650 cm (amide C=O) and ~3300 cm (hydroxyl O-H) confirm functional groups .

Basic: How can researchers screen the biological activity of this compound in preliminary studies?

- In vitro assays : Use enzyme inhibition assays (e.g., kinase targets) or cell viability tests (MTT assay) to evaluate anticancer potential. For example, IC values against cancer cell lines (e.g., HepG2) can be determined .

- Binding studies : Surface Plasmon Resonance (SPR) or fluorescence polarization to measure affinity for receptors/enzymes .

- ADME profiling : Assess solubility (shake-flask method) and metabolic stability using liver microsomes .

Advanced: How can reaction conditions be optimized to improve synthetic yield and scalability?

- Design of Experiments (DoE) : Vary temperature (e.g., 25–80°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., 1–5 mol% DCC) to identify optimal parameters .

- Scale-up challenges : Ensure inert atmospheres (N) to prevent oxidation of the hydroxypropyl group and use continuous flow reactors for safer exothermic reactions .

- Green chemistry : Replace traditional solvents with biodegradable alternatives (e.g., cyclopentyl methyl ether) to reduce environmental impact .

Advanced: What computational strategies are used to predict the compound’s interaction with biological targets?

- Molecular docking : Software like AutoDock Vina models binding poses of the compound with targets (e.g., EGFR kinase). The pyridine and furan moieties often form π-π stacking with aromatic residues .

- Molecular Dynamics (MD) : Simulate stability of ligand-target complexes over 100 ns to assess binding free energy (MM-PBSA calculations) .

- QSAR modeling : Correlate structural features (e.g., logP, polar surface area) with bioactivity to guide analog design .

Advanced: How can contradictions in bioactivity data (e.g., varying IC50_{50}50 values across studies) be resolved?

- Standardized protocols : Ensure consistent cell lines (e.g., HepG2 vs. MCF-7) and assay conditions (e.g., serum concentration, incubation time) .

- Metabolite profiling : Use LC-MS to identify degradation products that may affect activity .

- Orthogonal assays : Validate results with complementary methods (e.g., SPR vs. ELISA for target engagement) .

Advanced: What strategies are recommended for studying the compound’s stability under physiological conditions?

- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions, followed by HPLC analysis to track degradation .

- pH-solubility profiles : Measure solubility in buffers (pH 1–7.4) to predict bioavailability .

- Long-term storage stability : Monitor purity at -20°C, 4°C, and room temperature over 6–12 months using accelerated stability testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.